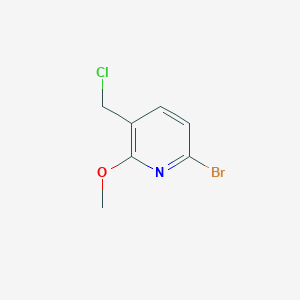

6-Bromo-3-(chloromethyl)-2-methoxypyridine

Beschreibung

BenchChem offers high-quality 6-Bromo-3-(chloromethyl)-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(chloromethyl)-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7BrClNO |

|---|---|

Molekulargewicht |

236.49 g/mol |

IUPAC-Name |

6-bromo-3-(chloromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4H2,1H3 |

InChI-Schlüssel |

JJZKVPWTXJMNNA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=N1)Br)CCl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-6-(chloromethyl)pyridine

A Note to the Researcher: The requested topic, "6-Bromo-3-(chloromethyl)-2-methoxypyridine," did not yield specific technical data in comprehensive searches, suggesting it may be a novel or less-documented compound. To provide a scientifically rigorous and actionable guide, this document focuses on the well-characterized and structurally related bifunctional linker, 2-Bromo-6-(chloromethyl)pyridine . This molecule contains the same key reactive functionalities—a chloromethyl group and a pyridine-bound bromine—that are critical for its role as a versatile building block in advanced chemical synthesis. The principles and protocols detailed herein offer a robust framework for researchers working with similarly substituted pyridines.

Executive Summary

2-Bromo-6-(chloromethyl)pyridine is a heterocyclic bifunctional building block of significant interest in medicinal chemistry, drug discovery, and materials science.[1][2] Its value is derived from two distinct and orthogonally reactive electrophilic sites: a highly reactive sp³-hybridized carbon in the chloromethyl group and a less reactive sp²-hybridized carbon of the pyridine ring bonded to bromine. This differential reactivity allows for selective, sequential chemical transformations, making it a powerful intermediate for constructing complex molecular architectures.[1] This guide details the synthesis, characterization, and core reactivity principles of 2-Bromo-6-(chloromethyl)pyridine, providing field-proven experimental protocols and the scientific rationale behind them.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's properties is foundational to its application. Key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 727356-19-6 | [3][4][5] |

| Molecular Formula | C₆H₅BrClN | [3] |

| Molecular Weight | 206.47 g/mol | [3][4] |

| Physical Form | Off-white to white solid | [3][5] |

| Boiling Point | 262.5 ± 25.0 °C (at 760 Torr) | [3][5] |

| ¹H-NMR Chemical Shifts (CDCl₃) | Triplets at ~7.46 ppm and ~7.62 ppm | [6] |

| ¹³C-NMR Chemical Shifts (CDCl₃) | 45.7, 121.6, 127.5, 139.4, 141.4, 157.8 ppm | [6] |

| Storage Conditions | Store in refrigerator (2 to 8 °C) under an inert atmosphere | [3] |

Synthesis and Characterization: A Modern Approach

Traditional syntheses of halogenated (chloromethyl)pyridines often rely on hazardous reagents such as n-butyllithium (pyrophoric) and thionyl chloride (toxic, produces SO₂ gas).[6][7] A more modern, safer, and scalable two-step synthesis starting from commercially available 2,6-dibromopyridine has been developed, which avoids these challenging reagents.[6][8]

Causality of the Synthetic Strategy

The logic of this improved synthesis hinges on two key choices:

-

Metal-Halogen Exchange: Instead of the hazardous n-butyllithium, a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) is used. This reagent is less pyrophoric and facilitates a selective mono-metalation of 2,6-dibromopyridine at milder conditions than the cryogenic temperatures required for n-BuLi.[6][7]

-

Chlorination: Thionyl chloride is replaced with a Vilsmeier-Haack type reagent formed from cyanuric chloride and DMF. This solid reagent combination is easier to handle, and its primary byproduct, cyanuric acid, is a solid that can be easily filtered off, simplifying purification and avoiding toxic gas evolution.[6][7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Bromo-6-hydroxymethylpyridine

-

Reagent Preparation: In a dry, nitrogen-flushed flask, add 2,6-dibromopyridine (1.0 eq). Dissolve in anhydrous THF.

-

Grignard Addition: Cool the solution to 0 °C. Slowly add isopropylmagnesium chloride lithium chloride complex (1.05 eq) dropwise, maintaining the temperature. Allow the reaction to stir for 1-2 hours at this temperature.

-

Electrophilic Quench: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Reduction & Workup: Cool the reaction back to 0 °C and slowly add sodium borohydride (NaBH₄) (1.5 eq). Stir for 1 hour. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-hydroxymethylpyridine.

Step 2: Synthesis of 2-Bromo-6-(chloromethyl)pyridine

-

Chlorinating Adduct Formation: In a separate flask, add cyanuric chloride (1.02 eq) to DMF (sufficient to dissolve) and stir for 1 hour at room temperature to form the active adduct.[6]

-

Chlorination Reaction: Dissolve the 2-bromo-6-hydroxymethylpyridine (1.0 eq) from Step 1 in dichloromethane (DCM). Add this solution to the cyanuric chloride•DMF adduct.[6]

-

Reaction Progression: Stir the reaction overnight at room temperature. Monitor for completion by TLC or LC-MS.

-

Workup: Quench the reaction with deionized water. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).[6]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude material can be purified by column chromatography to yield pure 2-bromo-6-(chloromethyl)pyridine.[6]

Core Reactivity and Synthetic Applications

The synthetic utility of 2-bromo-6-(chloromethyl)pyridine stems from the ability to selectively address its two electrophilic centers. The chloromethyl group is significantly more reactive towards nucleophilic substitution than the 2-bromo position.[1] This allows for a predictable, stepwise functionalization.

Caption: Orthogonal reactivity pathways of 2-bromo-6-(chloromethyl)pyridine.

Pathway 1: Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group behaves as a benzylic-like halide, making it an excellent electrophile for Sₙ2 reactions.[9][10] The reaction proceeds via a concerted backside attack by a nucleophile, displacing the chloride leaving group.[11] This reaction is typically fast and occurs under mild conditions.

General Protocol: Sₙ2 Amination of 2-Bromo-6-(chloromethyl)pyridine

-

Setup: To a round-bottom flask, add 2-bromo-6-(chloromethyl)pyridine (1.0 eq) and dissolve in a polar aprotic solvent such as acetonitrile or DMF.

-

Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Pathway 2: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 2-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions.[12] The electron-withdrawing nature of the pyridine nitrogen facilitates the rate-determining oxidative addition of the Pd(0) catalyst to the C-Br bond.[13] This pathway enables the formation of C-C (Suzuki, Sonogashira, Heck), C-N (Buchwald-Hartwig), and other C-heteroatom bonds.[14][15][16]

General Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the boronic acid or ester coupling partner (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12]

-

Reagent Addition: Add 2-bromo-6-(chloromethyl)pyridine (1.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).[12]

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) until starting material is consumed (monitor by TLC or LC-MS).

-

Workup & Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude product is then purified via column chromatography.[12]

Applications in Drug Development and Materials Science

Bifunctional linkers are foundational to modern targeted therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[][18][19] 2-Bromo-6-(chloromethyl)pyridine serves as an archetypal scaffold for such linkers.

-

The chloromethyl group can be used to attach the linker to a payload molecule (e.g., a cytotoxic drug) via a stable bond.

-

The bromo-position can then be functionalized, for example, by coupling to a molecule that will attach to a targeting antibody or a ligand for an E3 ubiquitin ligase.[]

This stepwise approach allows for the modular and efficient assembly of highly complex and targeted molecular constructs.

Safety and Handling

As with all reactive chemical intermediates, proper handling is paramount.

-

Hazards: 2-Bromo-6-(chloromethyl)pyridine is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[4][5] It is a corrosive solid.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

-

Handling: Avoid creating dust. Ensure adequate ventilation. All chemical products should be treated as having unknown hazards.[3]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[3]

References

-

Carberry, P., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]

-

Li, P., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 727356-19-6 | 2-Bromo-6-(chloromethyl)pyridine. Available at: [Link]

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

-

Humeniuk, M. V., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

-

Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry, 66(4), 1500-2. Available at: [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]

-

ResearchGate. (2025). (PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. Available at: [Link]

-

Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

-

University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. Available at: [Link]

- Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.

-

Abu Ajaj, K., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Bioconjugate Chemistry, 20(2), 390-6. Available at: [Link]

-

PubMed. (2017). A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines. Available at: [Link]

-

PubChem. (n.d.). 2,6-Bis(bromomethyl)pyridine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-bromo-6-(chloromethyl)pyridine | 727356-19-6 [sigmaaldrich.com]

- 5. 2-Bromo-6-(chloromethyl)pyridine | 727356-19-6 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 6-Bromo-3-(chloromethyl)-2-methoxypyridine for Research and Development

Introduction: 6-Bromo-3-(chloromethyl)-2-methoxypyridine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group for nucleophilic substitution and a bromo-methoxypyridine core amenable to cross-coupling reactions, makes it a versatile intermediate for synthesizing complex molecular architectures. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards.

This guide provides an in-depth analysis of the safety considerations and handling protocols for 6-Bromo-3-(chloromethyl)-2-methoxypyridine. As a specific Safety Data Sheet (SDS) for this exact compound is not consistently available in public databases, this document synthesizes critical safety information from the analysis of closely related structural analogs, particularly 6-Bromo-3-(bromomethyl)-2-methoxypyridine. The underlying chemical principles governing the reactivity and toxicology of the halomethylpyridine functional group are largely consistent, allowing for the construction of a robust and reliable safety profile. This document is intended for researchers, chemists, and drug development professionals who handle this or similar reagents in a laboratory setting.

Hazard Identification and Classification by Analogy

The primary hazards associated with 6-Bromo-3-(chloromethyl)-2-methoxypyridine are derived from its nature as a reactive alkylating agent and a substituted pyridine. The chloromethyl group is electrophilic and can react with biological nucleophiles, leading to irritation and potential toxicity. Based on data from its closest structural analog, 6-Bromo-3-(bromomethyl)-2-methoxypyridine, the following GHS classifications are anticipated.[1]

Table 1: GHS Hazard Classification (Based on Structural Analogs)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion / Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage / Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1] |

The causality behind these classifications is rooted in the compound's chemical reactivity. The C-Cl bond in the chloromethyl group is polarized, making the carbon atom an electrophilic site. Contact with skin or eyes can lead to alkylation of proteins and other biomolecules, triggering an inflammatory response that manifests as irritation.[1] Inhalation of dust or aerosols can cause similar irritation to the respiratory tract.[1] If ingested, the compound can cause harm due to its systemic absorption and reactivity.[1]

Safe Handling and Storage Protocols

A self-validating safety protocol is one where the procedures inherently mitigate the identified risks. The following protocols are designed to protect laboratory personnel from the hazards outlined above.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that the primary exposure routes (inhalation, dermal) must be blocked.

-

Engineering Controls: All manipulations of solid 6-Bromo-3-(chloromethyl)-2-methoxypyridine, including weighing and preparing solutions, must be performed inside a certified chemical fume hood.[1][2] This is the most critical step to mitigate the risk of respiratory irritation (H335). The fume hood's constant airflow prevents dust and vapors from entering the user's breathing zone.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards at all times.[3] This is a mandatory precaution against the serious eye irritation hazard (H319).

-

Skin Protection: A full-length laboratory coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3] Contaminated gloves must be disposed of as chemical waste. This protects against the skin irritation hazard (H315).

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a full-face respirator with appropriate cartridges should be used.[2] However, this should be an exception, not standard practice.

-

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent accidents.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended, as is common for reactive intermediates.[4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and nucleophiles. The chloromethyl group can react with these substances, potentially leading to vigorous or exothermic reactions.

Experimental Workflow: Weighing and Dispensing

This protocol outlines the step-by-step process for safely handling the solid reagent.

-

Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place a balance, weighing paper, spatula, and the reagent container inside the fume hood. Also place the designated reaction vessel or vial for the experiment within the hood.

-

Dispensing: Open the reagent container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid onto the weighing paper. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

-

Transfer: Carefully transfer the weighed solid into the reaction vessel.

-

Closure and Cleanup: Securely close the main reagent container. Use a small brush or a wipe dampened with an appropriate solvent (e.g., isopropanol) to decontaminate the spatula and the balance surface. Dispose of the weighing paper and any cleaning materials in a designated solid waste container within the fume hood.

-

Final Steps: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[3]

Caption: Workflow for Safe Handling of Solid Reagent

Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures

The following measures are based on the predicted hazards and should be performed while seeking immediate medical attention.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

-

Following Eye Contact: Rinse cautiously with pure water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

-

Following Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear all appropriate PPE, including respiratory protection if outside of a fume hood. Avoid dust formation.[3]

-

Containment and Cleanup: For a small spill, gently cover the solid with an inert absorbent material like vermiculite or sand. Carefully sweep or scoop up the material without creating dust and place it into a suitable, sealed container for disposal.[3] Do not let the product enter drains.[3]

Caption: Emergency Response Protocol for Personal Exposure

References

Sources

The Therapeutic Potential of 6-Bromo-3-(chloromethyl)-2-methoxypyridine Derivatives: A Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its capacity to favorably modulate the physicochemical properties of therapeutic agents.[1][2][3] This guide delves into the untapped therapeutic potential of a novel, functionalized pyridine scaffold: 6-Bromo-3-(chloromethyl)-2-methoxypyridine . While direct research on this specific derivative class is nascent, this document provides a comprehensive analysis based on its constituent chemical features and the well-documented activities of structurally related compounds. We will explore the rationale for its investigation, propose robust synthetic and derivatization strategies, identify high-potential therapeutic targets in oncology and neurodegeneration, and provide a validated framework for its preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical matter with high potential for clinical translation.

Deconstructing the Core Scaffold: A Rationale for Investigation

The therapeutic promise of the 6-Bromo-3-(chloromethyl)-2-methoxypyridine scaffold lies in the strategic combination of its functional groups. Each component is deliberately chosen to impart specific, advantageous properties that are highly sought after in modern drug design.

-

The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzyme active sites and receptors.[1] Its polar nature can enhance the aqueous solubility and bioavailability of drug candidates, overcoming a common hurdle in drug development.[3][4] Furthermore, incorporating a pyridine motif can improve a compound's metabolic stability and cell permeability.[1]

-

The 3-(Chloromethyl) Group - A Gateway to Diversity: The chloromethyl substituent at the 3-position is the key to unlocking the scaffold's potential. This group is a reactive electrophilic handle, perfectly primed for nucleophilic substitution reactions.[5] This allows for the facile introduction of a vast array of functional groups (amines, thiols, alcohols, etc.), enabling the rapid generation of large, diverse chemical libraries. This chemical tractability is paramount for systematically exploring structure-activity relationships (SAR) and optimizing lead compounds.

-

The 6-Bromo Substitution - A Modulator of Potency and Metabolism: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance binding affinity and potency. The bromo-substituent can form halogen bonds, a type of non-covalent interaction that can contribute significantly to ligand-protein binding. Moreover, its lipophilic nature can influence membrane permeability and its presence can block sites of metabolic degradation, thereby extending the compound's half-life.[6][7]

-

The 2-Methoxy Group - Fine-Tuning Electronics and Properties: The methoxy group at the 2-position acts as an electron-donating group, which can modulate the electronic properties of the pyridine ring and influence its reactivity and binding characteristics. This group can also impact the molecule's conformation and metabolic profile.

This unique combination of a validated pharmacophore (pyridine), a reactive handle for library synthesis (chloromethyl), and potency-enhancing groups (bromo, methoxy) provides a compelling rationale for investigating this scaffold's therapeutic utility.

Synthetic Pathways and Library Generation

The successful exploration of this scaffold hinges on efficient and versatile chemistry. The primary strategy involves a two-phase process: synthesis of the core scaffold, followed by the diversification of the chloromethyl group.

Proposed Synthesis of the Core Scaffold

Experimental Protocol: Derivatization via Nucleophilic Substitution

The true value of this scaffold is realized through the derivatization of the chloromethyl group. The following is a self-validating, general protocol for creating a library of novel derivatives.

Principle: The reactive carbon-chlorine bond in the 3-(chloromethyl) group is susceptible to attack by a wide range of nucleophiles. By systematically varying the nucleophile, a diverse library of compounds with different physicochemical properties can be generated for biological screening. This protocol's trustworthiness is established by including in-process checks (TLC) and ending with robust characterization.

Materials:

-

6-Bromo-3-(chloromethyl)-2-methoxypyridine (Core Scaffold)

-

Selected Nucleophile (e.g., substituted aniline, benzyl mercaptan, morpholine) (1.1 equivalents)

-

Apolar, aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 equivalents)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 6-Bromo-3-(chloromethyl)-2-methoxypyridine core scaffold (1.0 equivalent) in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add the selected nucleophile (1.1 equivalents) followed by the non-nucleophilic base (1.5 equivalents).

-

Causality: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC at regular intervals (e.g., every 30 minutes). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

-

Causality: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary reaction time and potential degradation of the product.

-

-

Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified using flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final derivative using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: Derivatization Workflow

Caption: General workflow for library synthesis.

Predicted Therapeutic Applications & Mechanistic Hypotheses

By analyzing the activities of related pyridine and bromo-substituted heterocyclic compounds, we can hypothesize high-potential therapeutic applications for this novel scaffold.

Anticancer Potential

Pyridine derivatives are a prominent class of anticancer agents, known to modulate critical pathways in cancer progression.[10] Many act as inhibitors of key enzymes involved in cell signaling and growth.

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: Pyridine-containing molecules have been successfully developed as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[10][11] Derivatives of our core scaffold could be designed to fit into the ATP-binding pocket of such kinases.

-

HDAC Inhibition: Some pyridine derivatives function as Histone Deacetylase (HDAC) inhibitors, which is an established anticancer strategy.[10]

-

Induction of Apoptosis: Bromo-substituted heterocyclic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 and Caspase-3.[12][13]

Visualization: Hypothetical Anticancer Signaling Pathway

Caption: Potential mechanism via kinase pathway inhibition.

Neurodegenerative Disease Potential

The pyridine scaffold is also present in drugs targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14] These diseases are often characterized by protein aggregation, oxidative stress, and neuronal loss.[15]

Hypothesized Mechanisms of Action:

-

Enzyme Inhibition: A primary strategy in neurodegeneration is the inhibition of key enzymes. Derivatives could be designed to target:

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B prevents the breakdown of dopamine, a strategy used to manage Parkinson's disease.[16] The oxidative stress induced by neurotoxins like MPTP in animal models highlights the importance of protecting dopaminergic neurons.[17]

-

Acetylcholinesterase (AChE): AChE inhibitors are a frontline treatment for Alzheimer's disease, working by increasing levels of the neurotransmitter acetylcholine.[14][18]

-

-

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases.[17] Certain pyridine derivatives have shown anti-inflammatory properties, potentially by modulating pathways like the α7 nicotinic acetylcholine receptor (α7 nAChR), which can activate anti-inflammatory signaling cascades.[6]

A Framework for Preclinical Evaluation

A structured, logical approach to preclinical testing is essential to validate the therapeutic potential of this new scaffold. This framework integrates in vitro assays with pharmacokinetic considerations.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Before extensive biological testing, it is crucial to understand the relationship between a drug's concentration and its effect.

-

Pharmacokinetics (PK): This is what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[19][20] Early in vitro ADME assays can predict a compound's stability and potential for oral bioavailability.

-

Pharmacodynamics (PD): This is what the drug does to the body.[19] It involves measuring the drug's effect on its biological target, often defined by an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value.

Key Experimental Protocols

The following are foundational, validated protocols for the initial screening of a new library of compounds.

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in color indicates a loss of cell viability.[21]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives. Treat the cells with these dilutions and include appropriate controls (vehicle-only and untreated cells). Incubate for 48-72 hours.

-

Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect and to calculate the IC₅₀ value.

-

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Principle: This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme. The activity of MAO-B is monitored by measuring the production of hydrogen peroxide (H₂O₂) from a specific substrate using a fluorescent probe.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red).

-

Reaction Setup: In a 96-well plate, add the MAO-B enzyme and the test compound at various concentrations. Allow a short pre-incubation period.

-

Initiate Reaction: Add the substrate and fluorescent probe mixture to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Causality: A kinetic read allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity and is less prone to artifacts than a single endpoint reading.

-

-

Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualization: Preclinical Evaluation Workflow

Caption: A phased approach to preclinical evaluation.

Conclusion and Future Directions

The 6-Bromo-3-(chloromethyl)-2-methoxypyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its design rationally combines the advantageous features of a privileged pyridine core with a versatile reactive handle and potency-enhancing substituents. Based on robust data from related chemical series, derivatives of this scaffold are predicted to have significant potential as novel therapeutics, particularly in the fields of oncology and neurodegeneration.

The path forward is clear: systematic synthesis and screening of derivative libraries, guided by the protocols outlined in this guide, will be the first step in validating these hypotheses. Subsequent studies should focus on elucidating specific mechanisms of action and optimizing lead compounds for favorable pharmacokinetic profiles. The exploration of this scaffold offers a fertile ground for the discovery of next-generation drugs to address significant unmet medical needs.

References

- Vertex AI Search. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Akhtar, S., Tiwari, S., khan, S., Kumar, R., Gupta, N., & Gupta, N. (2025).

- Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

- Vertex AI Search. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- ChemScene. 1196157-21-7 | 6-Bromo-3-(chloromethyl)-2-methylpyridine.

- Semantic Scholar. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.

- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Cambridge University Press. (2011). Introduction to pharmacokinetics and pharmacodynamics.

- BenchChem. Synthesis of 6-(Bromomethyl)

- BenchChem. Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-methoxy-2-methylbenzoic Acid.

- BenchChem. Applications of 6-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry: A Detailed Overview.

- National Center for Biotechnology Information. Neurodegenerative Diseases: Neurotoxins as Sufficient Etiologic Agents? - PMC.

- MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- PubMed. (2009).

- MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.

- Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management.

- MDPI. (2023).

- Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- National Center for Biotechnology Information. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.

- Semantic Scholar. (2025).

- National Center for Biotechnology Information. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC.

- MDPI. (2025). Organic Compounds with Biological Activity.

- American College of Clinical Pharmacy. (2015). Pharmacokinetics/ Pharmacodynamics.

- ResearchGate. (2025).

- Longdom Publishing SL. (2018).

- PubMed. (2000).

- Elsevier. (2004). 5-Substituted Derivatives of 6-Halogeno-3-((2-(S)-azetidinyl)methoxy)pyridine and 6-Halogeno-3-((2-(S)-pyrrolidinyl)methoxy)pyridine with Low Picomolar Affinity for α4β2 Nicotinic Acetylcholine Receptor and Wide Range of Lipophilicity: Potential Probes for Imaging with Positron Emission Tomography.

- American Society of Health-System Pharmacists. Introduction to Pharmacokinetics and Pharmacodynamics.

- ScienceDirect. (2022).

- MDPI. Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics.

- R Discovery.

- MDPI. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. neuroscirn.org [neuroscirn.org]

- 16. mdpi.com [mdpi.com]

- 17. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Introduction to pharmacokinetics and pharmacodynamics (Chapter 3) - Small Molecule Therapy for Genetic Disease [cambridge.org]

- 20. ashp.org [ashp.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The 2-Methoxypyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Heterocycle

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have cemented its role in a vast array of FDA-approved therapeutics.[3][4] Within this important class of compounds, the 2-methoxypyridine motif has emerged as a particularly valuable core structure. The introduction of the methoxy group at the 2-position significantly modulates the electronic and steric properties of the pyridine ring, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of the 2-methoxypyridine scaffold in drug discovery, from its synthesis to its application in a range of therapeutic areas, with a focus on the underlying principles that govern its utility.

Synthetic Strategies: Accessing the 2-Methoxypyridine Core and its Derivatives

The efficient synthesis of the 2-methoxypyridine scaffold and its subsequent functionalization are critical for its exploration in drug discovery programs. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern cross-coupling methodologies.

Core Synthesis

A common method for the preparation of the 2-methoxypyridine core involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with a methoxide source. For instance, 2-chloropyridine can be readily converted to 2-methoxypyridine using sodium methoxide.[5]

Key Functionalization Reactions

Once the 2-methoxypyridine core is in hand, a diverse array of chemical transformations can be employed to introduce molecular complexity and generate libraries of compounds for biological screening.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 2-methoxypyridine scaffolds, this reaction is frequently used to introduce aryl or heteroaryl substituents. For example, 5-bromo-2-methoxypyridine can be coupled with a variety of boronic acids or their esters to generate a wide range of 5-substituted derivatives.[6][7] This approach is central to the synthesis of intermediates for drugs like Perampanel.[8][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine [6][13][14]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyridine with an arylboronic acid.

Materials:

-

5-Bromo-2-methoxypyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 5-bromo-2-methoxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 4:1 dioxane:water).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Multi-component condensation reactions provide a highly efficient means of assembling complex, highly functionalized 2-methoxypyridine derivatives from simple starting materials. A prominent example is the synthesis of 4-aryl-6-substituted-2-methoxypyridine-3-carbonitriles from the condensation of chalcones with malononitrile in the presence of a base like sodium methoxide.[5][15][16][17]

Experimental Protocol: Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile [16]

This protocol describes the synthesis of a specific 2-methoxypyridine derivative via a condensation reaction.

Materials:

-

1-(2,5-Dichlorothiophen-3-yl)-3-arylacrylaldehyde (chalcone)

-

Malononitrile

-

Sodium methoxide

-

Methanol

Procedure:

-

To a solution of sodium methoxide in methanol, add malononitrile (1.2 eq.) and stir until dissolved.

-

Add a solution of the chalcone (1.0 eq.) in methanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to afford the purified product.

Therapeutic Applications of 2-Methoxypyridine Scaffolds

The versatility of the 2-methoxypyridine scaffold has led to its incorporation into a wide range of drug candidates targeting various diseases.

Oncology

The 2-methoxypyridine motif is a common feature in small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[18] 2-Methoxystypandrone, a natural product, has been identified as a dual inhibitor of JAK2 and IκB kinase (IKK), key components of the STAT3 and NF-κB pathways, respectively.[9][18] This dual inhibition leads to the suppression of both signaling cascades, resulting in the induction of apoptosis in cancer cells.

Caption: Inhibition of JAK/STAT and NF-κB pathways by 2-methoxystypandrone.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is often hyperactivated in cancer.[19] A number of 2-methoxypyridine-containing sulfonamide derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[1][18][19][20] These compounds have demonstrated significant antiproliferative activity in various cancer cell lines.[18][19]

Caption: Dual inhibition of the PI3K/mTOR pathway by 2-methoxypyridine derivatives.

The following table summarizes the in vitro antiproliferative activity of selected 2-methoxypyridine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | HCT-116 (Colon) | 1-5 | [15] |

| DU145 (Prostate) | 1-5 | [15] | |

| MBA-MB-231 (Breast) | 1-5 | [15] | |

| Sulfonamide methoxypyridine derivatives | MCF-7 (Breast) | 0.13 | [18][19] |

| HCT-116 (Colon) | 0.02 | [18][19] |

Neurodegenerative Diseases

The 2-methoxypyridine scaffold has also shown promise in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[21][22] The development of BACE1 inhibitors is a major focus of Alzheimer's drug discovery. Bicyclic iminopyrimidinones containing a 2-methoxypyridine moiety have been designed as potent and orally active BACE1 inhibitors that can reduce amyloid-beta levels in the brain.[21]

Caption: Mechanism of BACE1 inhibition by 2-methoxypyridine derivatives in Alzheimer's disease.

Infectious Diseases

Derivatives of the 2-methoxypyridine scaffold have also been investigated for their potential as anti-infective agents. Certain 2-thiopyridine derivatives have demonstrated efficacy against both actively growing and dormant Mycobacterium tuberculosis, the causative agent of tuberculosis.[23]

Approved Drugs and Clinical Candidates

While the 2-methoxypyridine scaffold is a component of many investigational compounds, its presence in approved drugs is also noteworthy. Perampanel (Fycompa®), an antiepileptic drug, features a core structure derived from a 2-methoxypyridine intermediate.[8][9][10][11][12] The synthesis of Perampanel relies on the Suzuki coupling of a 2-methoxypyridine derivative, highlighting the industrial relevance of the synthetic methodologies discussed earlier.

Conclusion and Future Perspectives

The 2-methoxypyridine scaffold has firmly established itself as a privileged core in drug discovery. Its synthetic accessibility and the diverse range of chemical transformations it can undergo provide a robust platform for the generation of novel therapeutic agents. The successful application of 2-methoxypyridine-containing compounds in oncology, neurodegenerative diseases, and infectious diseases underscores the broad therapeutic potential of this versatile heterocycle. Future research in this area will likely focus on the development of more selective and potent inhibitors of key biological targets, as well as the exploration of novel therapeutic applications for this remarkable scaffold. The continued integration of structure-based drug design and innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of 2-methoxypyridine-based medicines.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461.

- ResearchGate. (n.d.). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.

- Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2689.

- Google Patents. (n.d.). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.

- Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.

- Google Patents. (n.d.). EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- New Drug Approvals. (2016, February 15). Perampanel.

- Justia Patents. (2018, January 11).

- Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.

- ResearchGate. (n.d.). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives.

- BenchChem. (2025).

- Boruah, P. R., et al. (2015).

- Pisani, L., et al. (2015). One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues. Molecules, 20(11), 19949–19965.

- Pharmaffili

- Guram, A. S., & Bei, X. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 9(24), 5035–5038.

- Wurz, R. P., et al. (2012). Synthesis and structure–activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & medicinal chemistry letters, 22(14), 4657–4662.

- Cumming, J. N., et al. (2012). Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation. Journal of medicinal chemistry, 55(21), 9359–9377.

- Heffron, T. P., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & medicinal chemistry letters, 27(20), 4645–4649.

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.

- Al-Saleh, B., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. HETEROCYCLES, 36(4), 769-772.

- ResearchGate. (n.d.). FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.

- Gonzalez-Lara, Z., et al. (2011).

- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 25(22), 5226–5229.

- Singh, S., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one. BenchChem.

- ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold.

- Pettersson, M., et al. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 24(1), 221–225.

- El-Gohary, N. S., & Shaaban, M. I. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 7(12), 10729–10742.

- Pfizer. (n.d.). Find a Clinical Trial. Pfizer Clinical Trials.

- Salina, E., et al. (2014). New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. Antimicrobial agents and chemotherapy, 58(1), 55–60.

- Pathak, M., et al. (2022). Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. Beilstein journal of organic chemistry, 18, 51–58.

- Barnard, M. E. (n.d.).

- El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2200847.

- Hovhannisyan, A. A., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 823.

- YouTube. (2020, December 4).

- Dhanabal, P., et al. (2002). Synthesis and chemical characterization of 2-methoxy-N(10)-substituted acridones needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. Indian journal of chemistry. Section B, Organic including medicinal, 41(7), 1494–1499.

Sources

- 1. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]

- 9. EP2586777B1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. patents.justia.com [patents.justia.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. rsc.org [rsc.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI [mdpi.com]

- 16. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability, Synthesis, and Applications of 6-Bromo-3-(chloromethyl)-2-methoxypyridine in Drug Discovery

Executive Summary

In the rapidly evolving landscape of metabolic disease therapeutics, non-peptidic small molecules have emerged as the frontier for oral drug development. Among the critical building blocks enabling this chemical space is 6-Bromo-3-(chloromethyl)-2-methoxypyridine . This dual-functionalized pyridine derivative serves as a linchpin in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), most notably in the development of oral Glucagon-like peptide-1 receptor (GLP-1R) agonists.

This technical guide provides an in-depth analysis of the commercial supply chain, de novo synthesis protocols, and mechanistic applications of this highly specialized intermediate, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity & Structural Significance

The utility of 6-Bromo-3-(chloromethyl)-2-methoxypyridine lies in its orthogonal reactivity. The molecule presents two distinct handles for late-stage functionalization:

-

The Chloromethyl Group (C3): A highly electrophilic center primed for

displacement, typically utilized for the N-alkylation of nitrogenous heterocycles (e.g., benzimidazoles or indoles). -

The Bromide Group (C6): A reliable handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for the rapid expansion of structure-activity relationship (SAR) libraries.

-

The Methoxy Group (C2): Acts as an electron-donating group that modulates the basicity of the pyridine nitrogen and dictates the conformational preferences of the final drug molecule.

Commercial Availability & Supply Chain Dynamics

Due to the inherent reactivity of the benzylic chloride—which is prone to hydrolysis and dimerization upon prolonged storage—6-Bromo-3-(chloromethyl)-2-methoxypyridine is rarely stocked in bulk by standard catalog vendors. Instead, it is typically generated in situ or procured via custom synthesis.

However, its direct precursor, 6-Bromo-2-methoxypyridine-3-methanol (CAS: 1802489-60-6) , is widely available and highly stable. For drug development programs, the standard industry practice is to purchase the alcohol precursor and perform a localized chlorination step immediately prior to the core assembly of the API.

Quantitative Supply Data: Precursor Availability

The following table summarizes the commercial landscape for the stable alcohol precursor across major global suppliers ():

| Vendor Category | Purity Spec | Typical Quantity | Est. Lead Time | Price Estimate (USD) |

| Specialty Catalogs (e.g., TRC, BLD Pharm) | 100 mg – 5 g | 1 – 2 weeks | $150 – $500 | |

| Custom Synthesis (CROs) | 10 g – 100 g | 3 – 5 weeks | $1,200 – $3,500 | |

| Bulk API Manufacturers | > 1 kg | 8 – 12 weeks | Quoted per campaign |

De Novo Synthesis & Scale-Up Protocols

When converting 6-bromo-2-methoxypyridine-3-methanol to the target chloromethyl derivative, the choice of chlorinating agent is critical. Traditional reagents like Thionyl Chloride (

To circumvent this, we employ a mild, self-validating Appel-type or Mesyl Chloride/Lithium Chloride (MsCl/LiCl) protocol. Causality of experimental design: The addition of LiCl serves a dual purpose—it provides a highly nucleophilic, soluble chloride source to rapidly displace the transient mesylate, and it maintains a neutral-to-basic reaction environment when paired with a non-nucleophilic base like DIPEA, completely preserving the methoxy moiety.

Step-by-Step Methodology: Mild Chlorination Workflow

Reagents: 6-Bromo-2-methoxypyridine-3-methanol (1.0 eq), Methanesulfonyl chloride (1.2 eq), Lithium chloride (3.0 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

-

Inert Preparation: Purge a dry, round-bottom flask with Argon. Charge the flask with 6-Bromo-2-methoxypyridine-3-methanol and anhydrous DCM (10 volumes).

-

Salt Addition: Add LiCl and DIPEA to the solution. Stir at room temperature for 10 minutes to ensure partial dissolution of the LiCl.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Maintaining 0°C during the exothermic addition of MsCl prevents the thermal degradation of the transient mesylate intermediate.

-

Activation: Add MsCl dropwise over 15 minutes. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

-

Self-Validating In-Process Control (IPC): Pull a 10

L aliquot, quench in methanol, and analyze via LC-MS. The protocol is validated when the starting material mass ( -

Workup: Quench the reaction with saturated aqueous

to neutralize excess MsCl. Extract the aqueous layer with DCM ( -

Final Validation: Analyze the crude oil via

-NMR (

Fig 1: Synthesis workflow for 6-Bromo-3-(chloromethyl)-2-methoxypyridine from its alcohol precursor.

Applications in Medicinal Chemistry: GLP-1R Agonists

The primary high-value application of 6-Bromo-3-(chloromethyl)-2-methoxypyridine is in the synthesis of small-molecule GLP-1R agonists. Historically, GLP-1R therapeutics have been dominated by injectable peptides (e.g., semaglutide, liraglutide). However, recent breakthroughs have identified non-peptidic small molecules that act as potent, orally bioavailable agonists by binding to a non-canonical orthosteric site within the transmembrane domain of the receptor ().

A prominent example of this chemical class is Danuglipron (PF-06882961) and related carboxy-benzimidazole derivatives (). In the synthesis of these modulators, the chloromethyl pyridine building block is indispensable ():

-

Core Assembly: The chloromethyl group undergoes an

reaction with the secondary amine of a benzimidazole core. The basicity of the benzimidazole nitrogen drives the rapid displacement of the chloride, forming a stable C-N bond. -

SAR Expansion: Once the core is assembled, the 6-bromo substituent on the pyridine ring serves as the perfect synthetic handle. Utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling, medicinal chemists can introduce various boronic acids (e.g., fluorinated phenyls or oxetanes) to optimize the lipophilicity, metabolic stability, and receptor binding affinity of the drug candidate.

Fig 2: Integration of the chloromethyl pyridine building block into GLP-1R agonist drug development.

Conclusion

6-Bromo-3-(chloromethyl)-2-methoxypyridine is a highly specialized, transient intermediate that plays a foundational role in the synthesis of next-generation metabolic therapeutics. While its direct commercial availability is limited due to chemical instability, its stable alcohol precursor is readily sourced. By employing mild, self-validating chlorination protocols, medicinal chemists can efficiently generate this building block in situ, leveraging its orthogonal reactivity to construct complex, orally bioavailable GLP-1R agonists that hold the potential to revolutionize the treatment of type 2 diabetes and obesity.

References

-

Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. Retrieved from[Link]

-

Kawai, T., et al. (2025). Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach. Medicina (Kaunas), 61(11), 1902. Retrieved from[Link]

- Pfizer Inc. (2022). Carboxy-benzimidazole GLP-1R modulating compound. Patent CN117295729A. Google Patents.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 6-Bromo-3-(chloromethyl)-2-methoxypyridine Alkylation

Welcome to the technical support center for the alkylation of 6-Bromo-3-(chloromethyl)-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and improve your product yields.

Introduction

The alkylation of nucleophiles with 6-Bromo-3-(chloromethyl)-2-methoxypyridine is a crucial step in the synthesis of various biologically active molecules. The substrate is a substituted pyridine, a common scaffold in medicinal chemistry.[1] The presence of a benzylic-like chloride makes it a reactive electrophile for SN2 reactions.[2] However, achieving high yields can be challenging due to competing side reactions and the nuanced reactivity of the pyridine core. This guide will dissect the common pitfalls and provide actionable solutions.

Troubleshooting Guide: Addressing Low Yields

This section is structured to address specific problems you may be encountering during your experiments.

Question 1: My primary amine alkylation is resulting in low yields of the desired secondary amine. What are the likely causes and how can I fix this?

Low yields in the N-alkylation of primary amines with 6-Bromo-3-(chloromethyl)-2-methoxypyridine are often due to over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.[3]

Possible Causes and Solutions:

-

Over-alkylation: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

-

Solution 1: Adjust Stoichiometry: Use an excess of the primary amine (2-3 equivalents) to increase the probability of the electrophile reacting with the starting material rather than the product.

-

Solution 2: Slow Addition: Add the 6-Bromo-3-(chloromethyl)-2-methoxypyridine slowly to the reaction mixture containing the amine and base. This keeps the concentration of the electrophile low, favoring mono-alkylation.

-

-

Inappropriate Base: The choice of base is critical. A base that is too strong can deprotonate the product, increasing its nucleophilicity and promoting over-alkylation. A base that is too weak will result in a slow reaction and potential decomposition.

-

Solution: Select an Optimal Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.[4] They are generally not strong enough to deprotonate the secondary amine product significantly but are sufficient to neutralize the HCl generated during the reaction. Start with 1.5-2.0 equivalents of K₂CO₃.

-

-

Suboptimal Solvent: The solvent plays a crucial role in SN2 reactions.

-

Solution: Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation of the base while leaving the anion more reactive.[5] This can accelerate the desired SN2 reaction.

-

| Parameter | Recommendation | Rationale |

| Stoichiometry | 2-3 eq. of primary amine | Minimizes over-alkylation. |

| Base | 1.5-2 eq. K₂CO₃ or Cs₂CO₃ | Sufficiently basic to drive the reaction without promoting side reactions.[4] |

| Solvent | DMF, MeCN, or DMSO | Polar aprotic solvents accelerate SN2 reactions.[5] |

| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing byproduct formation. |

Question 2: I am observing significant amounts of an unknown byproduct. What could it be and how can I prevent its formation?

The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

Potential Byproducts and Mitigation Strategies:

-

Dimerization/Polymerization: The nucleophilic amine can potentially react with two molecules of the electrophile, or the product can undergo further reactions.

-

Mitigation: As with over-alkylation, using an excess of the nucleophile and slow addition of the electrophile can significantly reduce these side reactions.

-

-

Elimination (E2) Reaction: While less common with primary benzylic-like halides, a strong, sterically hindered base could potentially promote an E2 reaction, leading to the formation of an alkene.

-

Mitigation: Avoid using strong, bulky bases like potassium tert-butoxide unless specifically required. Stick to milder bases like K₂CO₃.

-

-

Reaction with the Pyridine Ring: The pyridine nitrogen is nucleophilic and could potentially be alkylated, especially if the intended nucleophile is weak. However, the 2-methoxy group reduces the nucleophilicity of the ring nitrogen. More likely are reactions at the C4 or C6 positions of the pyridine ring under certain conditions, though this is less common in simple alkylations.[6]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in this alkylation reaction.

Caption: A decision-making workflow for troubleshooting low alkylation yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this alkylation reaction?

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] The nucleophile (e.g., a primary amine) attacks the carbon atom of the chloromethyl group, displacing the chloride ion in a single, concerted step. The benzylic-like position of the chloromethyl group makes this carbon particularly susceptible to SN2 attack due to stabilization of the transition state by the aromatic pyridine ring.[8]

Q2: How does the electronic nature of the pyridine ring affect the reaction?

The pyridine ring is an electron-withdrawing system, which can influence the reactivity of the chloromethyl group. The 2-methoxy group is electron-donating by resonance, which can slightly modulate the electronic properties of the ring. The 6-bromo substituent is electron-withdrawing, further influencing the overall electron density of the pyridine system.[9]

Q3: Can I use other nucleophiles besides primary amines?

Yes, this electrophile is suitable for alkylating a variety of nucleophiles. Examples include:

-

Secondary Amines: Will form tertiary amines. Over-alkylation is not a concern here, but steric hindrance can slow the reaction.[10]

-

Thiols: Will form thioethers. Thiolates are generally excellent nucleophiles.[1]

-

Alcohols/Phenols: Will form ethers. A stronger base, such as sodium hydride (NaH), may be required to deprotonate the alcohol to form the more nucleophilic alkoxide.

Q4: What is a general, reliable starting protocol for this alkylation?

The following protocol provides a solid starting point for the alkylation of a primary amine.

General Experimental Protocol: N-Alkylation of a Primary Amine

Materials:

-

6-Bromo-3-(chloromethyl)-2-methoxypyridine (1.0 eq)

-

Primary amine (2.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

-

Stir the suspension at room temperature for 15 minutes.

-

In a separate flask, dissolve 6-Bromo-3-(chloromethyl)-2-methoxypyridine (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the electrophile dropwise to the stirring suspension of the amine and base over 30-60 minutes.

-

Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction Mechanism